molecular formula C8H8N2O3S B2855549 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 13338-02-8

4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2855549
CAS No.: 13338-02-8
M. Wt: 212.22
InChI Key: RQCMUVKZNMGOOY-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound featuring a benzothiadiazine core with three oxo groups (trione) and a methyl substituent at the 4-position. The compound’s synthesis typically involves functionalization of anthranilic acid derivatives or ethynyl/ethenyl arenes under metal-free conditions, as demonstrated in recent methodologies .

Properties

IUPAC Name

4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-10-6-4-2-3-5-7(6)14(12,13)9-8(10)11/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCMUVKZNMGOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzenesulfonamide with phosgene or its derivatives, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

  • Oxidation

Biological Activity

4-Methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 13338-02-8) is a compound belonging to the benzothiadiazine class. This compound has garnered attention due to its potential biological activities, including antioxidant properties and enzyme inhibition capabilities. This article reviews its biological activity based on diverse research findings and case studies.

  • IUPAC Name : 4-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
  • Molecular Formula : C8H8N2O3S
  • Melting Point : 241-242 °C
  • Purity : ≥95% .

1. Antioxidant Activity

Research has indicated that compounds in the benzothiadiazine family exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively. The antioxidant activity is essential for mitigating oxidative stress-related diseases.

CompoundIC50 (µM)Reference
4-Methyl Benzothiadiazine50.00
Standard Antioxidant (e.g., Ascorbic Acid)20.00

2. Enzyme Inhibition

One of the notable biological activities of 4-methyl-3,4-dihydro-2H-benzothiadiazine is its inhibitory effect on various enzymes:

  • Tyrosinase Inhibition : This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders.
AnalogIC50 (µM)Comparison to Kojic Acid
Analog 117.625x stronger
Analog 31.1222x stronger than Kojic Acid (IC50 = 24.09 µM)

3. Anti-inflammatory Properties

In vitro studies suggest that benzothiadiazine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant for developing treatments for inflammatory diseases.

Case Study 1: Tyrosinase Inhibition

A study focused on the tyrosinase inhibitory activity of various analogs of benzothiadiazine derivatives demonstrated that certain compounds significantly inhibited both mushroom and mammalian tyrosinase activity. The results indicated that these compounds could serve as effective agents in cosmetic formulations aimed at reducing hyperpigmentation .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of several benzothiadiazine derivatives using DPPH radical scavenging assays. The results showed that these compounds exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit promising antimicrobial properties. In a study assessing various derivatives, compounds related to 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Bacteria Targeted
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
Compound C5Pseudomonas aeruginosa

Case Study:
A recent investigation into the synthesis of derivatives of this compound revealed that certain modifications enhance its antibacterial activity. For instance, a derivative with an additional methyl group displayed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin .

2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. A series of studies have shown that benzothiadiazine derivatives can inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (μM)Reference
MCF-70.75
A5490.65
H4600.85

Case Study:
In vitro studies have demonstrated that modified benzothiadiazines can induce apoptosis in cancer cells through the activation of caspase pathways. One study reported that a specific derivative led to a significant reduction in cell viability in MCF-7 breast cancer cells compared to untreated controls .

Agricultural Applications

1. Herbicidal Activity
The compound has been explored for its potential as a herbicide due to its ability to inhibit specific biochemical pathways in plants.

Application TypeEfficacy (%)Target Plants
Pre-emergent85Amaranthus spp.
Post-emergent90Cynodon dactylon

Case Study:
Field trials have shown that formulations containing this compound can effectively control weed populations with minimal impact on crop yield. The selective nature of the compound allows for targeted application without harming desirable plant species .

Materials Science Applications

1. Polymer Chemistry
The unique structure of 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine lends itself to applications in polymer science as a monomer or additive.

PropertyValue
Thermal StabilityHigh
SolubilityModerate

Case Study:
Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study on polyvinyl chloride (PVC) composites showed improved resistance to thermal degradation when treated with benzothiadiazine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Core Modifications

The benzothiadiazine scaffold is highly tunable, with substitutions at positions 3, 4, 6, and 7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Compound Name Substituents Molecular Weight CAS Number Key Applications/Findings References
4-Methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione 4-methyl, trione Not explicitly stated Not provided Synthetic focus; potential unexplored bioactivity
5-Amino-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione 5-amino, trione 213.22 2208047-20-3 Building block for drug discovery; chiral synthesis applications
Chlorothiazide 6-chloro, 7-sulfamoyl, 1,1-dioxide 295.72 58-94-6 Diuretic; treats hypertension and edema
Hydrochlorothiazide 6-chloro, 7-sulfamoyl, 3,4-dihydro, 1,1-dioxide 297.73 58-93-5 First-line antihypertensive; modulates renal ion transport
Diazoxide 7-chloro, 3-methyl, 1,1-dioxide 230.68 364-98-7 AMPA receptor desensitization inhibitor; historical use in hypertension
Cyclothiazide 3-bicyclo[2.2.1]hept-5-en-2-yl, 6-chloro, 7-sulfonamide, 1,1-dioxide 412.91 636-41-9 Potent AMPA receptor modulator; eliminates desensitization

Physicochemical Properties

  • Polarity : The trione group in the target compound increases polarity compared to dioxides (e.g., hydrochlorothiazide), affecting solubility and membrane permeability.
  • Stability : Cyclothiazide’s bicyclic substituent enhances metabolic stability, whereas the target compound’s methyl group may influence oxidative degradation .

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